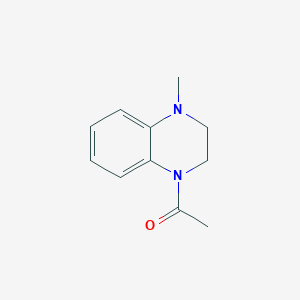

1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone

Description

Properties

CAS No. |

669695-07-2 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(4-methyl-2,3-dihydroquinoxalin-1-yl)ethanone |

InChI |

InChI=1S/C11H14N2O/c1-9(14)13-8-7-12(2)10-5-3-4-6-11(10)13/h3-6H,7-8H2,1-2H3 |

InChI Key |

BQFCQMSMDCSNRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCN(C2=CC=CC=C21)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone typically involves the following steps:

Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

Attachment of Ethanone Group: The ethanone group can be introduced by acylation reactions, such as the Friedel-Crafts acylation, using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential for efficient production.

Chemical Reactions Analysis

Reaction Types and Key Transformations

1.1. Condensation Reactions

The compound undergoes condensation with aldehydes, ketones, and active methylene compounds. For example:

-

Reaction with hydrazine hydrate : Forms 3-diazenyl-4-methyl-3,4-dihydroquinoxaline-2-carbohydrazide (10 ) via nucleophilic addition to the carbonyl group, accompanied by elimination of ethanol .

-

Reaction with ethyl acetoacetate : Produces ethyl 3-(2-(4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl)hydrazono)butanoate (8 ) under reflux conditions .

1.2. Cycloaddition and Cyclization

-

Nucleophilic addition to α,β-unsaturated carbonyls : Reacts with carbonyl esters like acetyl coumarin in boiling dioxane to form derivatives such as (Z)-4-methyl-3-oxo-N′-(3-oxo-1-phenylbutylidene)-3,4-dihydroquinoxaline-2-carbohydrazide (9 ) via elimination of ethanol .

-

Pyrazolo-derivative formation : Reaction with acetylacetone yields N-pyrazolo derivatives, as evidenced by singlet signals in the ¹H-NMR spectrum corresponding to pyrazole protons .

1.3. Organophotoredox 1,6-Addition

Under visible-light irradiation (455 nm) using Fukuzumi's photocatalyst ([Mes-Acr-Me]*+), the compound undergoes 1,6-conjugate radical addition to para-quinone methides . This reaction involves:

-

Single-electron transfer (SET) : Formation of a nucleophilic α-amino radical intermediate.

-

Electrophilic trapping : Reaction with the electrophilic exocyclic carbon of the quinone methide.

-

Oxidative quenching : Formation of alkoxide intermediates, which protonate to yield phenol derivatives (e.g., 3aa ) with functionalized dihydroquinoxalin-2-one moieties .

Specific Reaction Examples and Yields

Mechanistic Insights

The organophotoredox 1,6-addition mechanism involves:

-

SET initiation : Excited photocatalyst oxidizes the dihydroquinoxalin-2-one to a radical cation (I ).

-

Dehydration : Proton loss generates nucleophilic α-amino radical (II ).

-

1,6-Addition : Radical attacks the electrophilic quinone methide at the 1,6-position.

-

Oxidative quenching : Phenoxyl radical (III ) oxidizes the photocatalyst, forming alkoxide (IV ) and final product .

Substituent Effects

Electron-donating (e.g., methyl) and withdrawing groups (e.g., fluorine) on the quinoxaline ring influence reaction efficiency:

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : Studies have shown that derivatives of 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone possess significant cytotoxic effects against cancer cell lines, including leukemia and breast cancer cells. For instance, compounds derived from this scaffold have demonstrated IC50 values in the low micromolar range against specific cancer types .

- Anti-inflammatory Properties : Some derivatives act as dual inhibitors of cyclooxygenase (COX) enzymes, suggesting potential use in treating inflammatory diseases. The inhibition of COX-2 has been linked to reduced inflammation and pain relief .

- Antiviral Activity : Research indicates that certain analogs may exhibit antiviral properties, particularly against HIV, by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Clinical trials have highlighted the potential of these compounds in HIV treatment regimens .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of 3,4-dihydroquinoxaline derivatives on human leukemia cell lines (HL60, K562). The results indicated that specific modifications to the this compound structure significantly enhanced cytotoxicity. The most potent derivative exhibited an IC50 value of 0.12 µM against K562 cells .

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory potential of compounds derived from this compound. The study demonstrated that these compounds effectively inhibited COX-2 activity in vitro, leading to a reduction in prostaglandin E2 levels. This suggests their utility in developing new anti-inflammatory medications .

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone depends on its specific application:

Biological Activity: The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, disrupting essential metabolic processes and leading to cell death.

Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which can affect its behavior in various chemical reactions.

Comparison with Similar Compounds

The following analysis compares 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone with structurally analogous compounds, focusing on substituents, synthetic yields, spectroscopic data, and biological activities where available.

Structural and Substituent Variations

Key Observations :

- Substituent Complexity : The target compound is simpler, with only a 4-methyl group, whereas analogs like S157 and 6FFG incorporate extended aromatic systems (quinazoline, benzyl) or heterocycles (pyridine), increasing molecular weight and steric bulk .

Key Observations :

- Lower yields in complex analogs (e.g., 26% for 5r vs. 37% for S157) reflect synthetic challenges in introducing bulky substituents .

- The target compound’s simplicity suggests higher achievable yields compared to multi-substituted derivatives.

Spectroscopic Characterization

- 1H NMR: S157: δ 2.18 ppm (s, 3H, acetyl methyl), 3.92 ppm (s, 3H, methoxy), 4.70 ppm (d, J = 5.4 Hz, benzyl CH2) . 5r: δ 1.73 ppm (s, 9H, tert-butyl), 2.35 ppm (s, 3H, methyl) . Target: Expected singlet ~δ 2.1–2.3 ppm for acetyl methyl and δ 1.2–1.5 ppm for quinoxaline methyl.

HRMS :

Key Observations :

- Substituents like methoxy (S157) or tert-butyl (5r) produce distinct NMR shifts, aiding structural elucidation.

Key Observations :

Biological Activity

1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone is a heterocyclic compound notable for its quinoxaline structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The molecular formula is C₁₁H₁₄N₂O, and it features a 3,4-dihydroquinoxaline ring system substituted with an ethanone group. Research has indicated that this compound exhibits various biological activities, including antimicrobial, anticancer, and neuroprotective effects.

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 189.25 g/mol

- IUPAC Name : 1-(4-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated significant activity against various pathogens. For example, derivatives of quinoxaline compounds have been evaluated for their minimum inhibitory concentration (MIC) against bacterial strains such as Staphylococcus aureus and Escherichia coli. The most active derivatives displayed MIC values ranging from 0.22 to 0.25 μg/mL .

Anticancer Properties

The anticancer potential of this compound has been evaluated against several cancer cell lines. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7. For instance, one derivative demonstrated an IC50 of 1.9 µg/mL against HCT-116 cells, compared to doxorubicin's IC50 of 3.23 µg/mL . This indicates that modifications to the quinoxaline structure can enhance anticancer efficacy.

Neuroprotective Effects

Research into the neuroprotective effects of quinoxaline derivatives suggests that they may offer protective benefits in neurodegenerative conditions. Compounds similar to this compound have been shown to exhibit neuroprotective properties by modulating pathways involved in neuronal survival and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is often influenced by their structural modifications. A comparative analysis of various quinoxaline compounds reveals that electron-donating groups enhance activity while electron-withdrawing groups tend to reduce it. The presence of specific substituents at particular positions on the quinoxaline ring significantly affects the pharmacological profile .

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Aminoquinoxaline | Quinoxaline derivative | Antimicrobial and anticancer properties |

| 3-Methylquinoxaline | Methyl-substituted | Neuroprotective effects |

| 6-Chloroquinoxaline | Halogenated | Antiviral activity |

| 2,3-Dihydroquinoxaline | Saturated derivative | Anticancer and anti-inflammatory properties |

Case Studies

Several case studies highlight the biological activities of this compound and its derivatives:

- Anticancer Evaluation : A series of studies evaluated the efficacy of various quinoxaline derivatives against multiple cancer cell lines. One study found that compounds with specific substitutions showed enhanced growth inhibition in melanoma and breast cancer cell lines .

- Antimicrobial Assessment : Another study focused on the antimicrobial properties of quinoxaline derivatives, revealing potent activity against resistant bacterial strains with significant reductions in biofilm formation .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(4-Methyl-3,4-dihydroquinoxalin-1(2H)-yl)ethanone, and how is its purity validated?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted dihydroquinoxalines and acetylating agents. For example, coupling 1-methyl-3,4-dihydroquinoxaline with chloroacetyl chloride under basic conditions yields the target compound. Purity is validated via elemental analysis (C, H, N) and spectroscopic techniques such as H/C NMR. For instance, H NMR peaks at δ 2.35 (s, CH), 3.40 (t, CH), and 169.0 ppm (C=O) confirm structural integrity .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

- Methodological Answer : Key NMR markers include:

- H NMR : Methyl groups (δ 2.21–2.35 ppm), dihydroquinoxaline protons (δ 3.40–3.75 ppm), and aromatic protons (δ 6.46–7.40 ppm).

- C NMR : Carbonyl signals (δ 166.0–171.9 ppm) and quaternary carbons in the dihydroquinoxaline ring (δ 124–140 ppm).

Discrepancies in integration ratios or unexpected peaks may indicate impurities or tautomeric forms .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Common assays include:

- Antiviral : HIV protease inhibition assays (IC determination) .

- Antimalarial : Plasmodium falciparum growth inhibition in erythrocyte cultures .

- Receptor binding : Radioligand displacement studies (e.g., oxytocin receptor autoradiography) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce byproducts in dihydroquinoxaline derivatives?

- Methodological Answer : Optimization strategies include:

- Catalyst selection : Palladium-mediated C–H activation for regioselective coupling .

- Solvent systems : Using polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Work-up procedures : Chromatographic purification with gradient elution (e.g., hexane/ethyl acetate) to isolate isomers. reports a 26% yield improvement via cesium carbonate-mediated coupling .

Q. How do structural modifications (e.g., halogenation, alkylation) impact the compound’s pharmacokinetic and pharmacodynamic profiles?

- Methodological Answer :

- Halogenation : Chlorine substitution at the ethanone position (e.g., 2-chloro derivatives) enhances metabolic stability but may reduce solubility (logP increase) .

- Alkylation : Methyl or cyclopropyl groups on the pyrazolopyridine ring improve target affinity (e.g., antimalarial activity via ABCI3 transporter inhibition) .

Computational tools (e.g., SwissADME) predict ADMET properties, but in vitro microsomal assays are critical for validation .

Q. What computational approaches resolve contradictions between predicted and observed binding affinities in molecular docking studies?

- Methodological Answer :

- Ensemble docking : Use multiple receptor conformations to account for flexibility .

- MD simulations : Analyze binding stability over 100+ ns trajectories to identify false-positive poses.

- Free-energy perturbation (FEP) : Quantify ΔΔG values for mutations (e.g., T790M/C797S EGFR) to refine docking scores .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or tautomeric forms?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) determines absolute configuration and hydrogen-bonding networks. For example, disordered independent molecules in crystal lattices (e.g., N-(4-methoxyphenyl) derivatives) were resolved via SHELXL refinement, confirming keto-enol tautomerism .

Contradictions and Challenges

Q. How to address discrepancies in NMR data between synthetic batches?

- Methodological Answer :

- Dynamic NMR (DNMR) : Detect rotational barriers or conformational exchange (e.g., restricted rotation of acetyl groups).

- Isotopic labeling : N or C-enriched samples clarify ambiguous couplings .

Q. What mechanisms explain conflicting biological activity in different cell lines?

- Methodological Answer :

- Transporter expression profiling : Use qPCR or Western blot to assess ABCI3/P-glycoprotein levels, which influence compound uptake .

- CYP450 inhibition assays : Identify metabolic inactivation pathways (e.g., cytochrome P450 3A4-mediated oxidation) .

Methodological Resources

- Synthetic Protocols : General procedure E for coupling carboxylic acids with dihydroquinoxalines .

- Analytical Tools : HRMS for exact mass validation (e.g., [M+H] = 404.2445) .

- Structural Databases : PubChem (CID 85213-22-5) for physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.